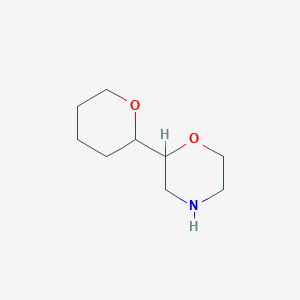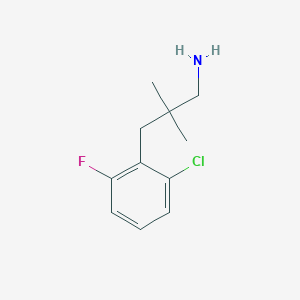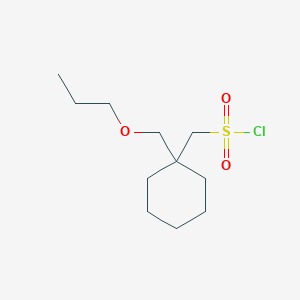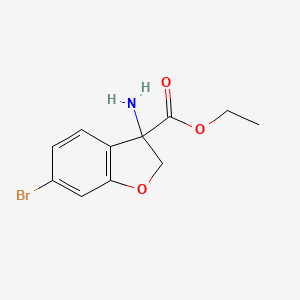
4,4-Diethoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxybutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of a butanol chain, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-1-ol can be synthesized through the acid-catalyzed reaction of butanal with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the diethoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of butanal and ethanol to a reactor containing an acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the formation of the desired product. The crude product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-diethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-diethoxybutane when treated with reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: 4,4-diethoxybutanoic acid.
Reduction: 4,4-diethoxybutane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4,4-Diethoxybutan-1-ol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a building block in the synthesis of bioactive compounds.
Medicine: this compound is employed in the development of drug candidates and in medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxybutan-1-ol involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its diethoxy groups can be hydrolyzed under acidic or basic conditions to yield butanal, which can further undergo various chemical reactions .
Comparación Con Compuestos Similares
4,4-Dimethoxybutan-1-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
4,4-Diethoxybutan-2-ol: Similar but with the hydroxyl group on the second carbon.
4,4-Diethoxybutanoic acid: The oxidized form of 4,4-Diethoxybutan-1-ol.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable diethoxy derivatives and undergo selective transformations distinguishes it from other similar compounds .
Propiedades
Número CAS |
70216-75-0 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4,4-diethoxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
SRTYNRIVGWETHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)



